2-(benzo[d]isoxazol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c26-18(12-16-15-5-1-2-6-17(15)28-23-16)25-7-3-4-14-13-21-20(22-19(14)25)24-8-10-27-11-9-24/h1-2,5-6,13H,3-4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOUZJAHDZTWLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)CC3=NOC4=CC=CC=C43)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d]isoxazol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular format.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C20H21N5O3
- Molecular Weight : 379.42 g/mol
- IUPAC Name : 2-(1,2-benzoxazol-3-yl)-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)ethanone
Antitumor Activity
Recent studies have highlighted the compound's potential as an anticancer agent . In vitro evaluations demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung cancer cells. The mechanism of action appears to involve the induction of oxidative stress leading to apoptosis in tumor cells.
Case Study: Antitumor Evaluation
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.3 | Induction of ROS-mediated apoptosis |
| A549 | 4.8 | Inhibition of cell proliferation |
The compound's ability to increase superoxide dismutase activity while decreasing catalase suggests a shift towards a pro-apoptotic environment through enhanced reactive oxygen species (ROS) production .
Neuropharmacological Effects
The compound also shows promise in neuropharmacology. It has been explored for its potential effects on neurodegenerative diseases due to its interaction with various neurotransmitter systems.
Research indicates that the compound may modulate neurotransmitter release and receptor activity, which could be beneficial in treating conditions such as Alzheimer's disease and schizophrenia.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to optimize the biological activity of derivatives based on this compound. Modifications to the morpholino group and isoxazole ring have shown varying degrees of efficacy.
| Modification | Activity Change |
|---|---|
| Morpholino substitution at position 4 | Increased potency against MCF-7 |
| Alteration of isoxazole substituents | Enhanced selectivity for cancer cells |
Comparison with Similar Compounds
Benzoisoxazole vs. Benzotriazole
- Target Compound : The benzo[d]isoxazol-3-yl group contains one oxygen and one nitrogen atom, enabling hydrogen-bond acceptance and moderate π-π stacking.
Morpholine vs. Nitrophenyl
Core Modifications
- Pyrido-Pyrimidine vs. Tetrahydroimidazo-Pyridine: The target’s pyrido-pyrimidine core is rigid and planar, favoring interactions with flat binding pockets (e.g., ATP sites in kinases).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
